molecular formula C13H9ClO4S B13615759 2-(Chlorosulfonyl)-5-phenylbenzoic acid

2-(Chlorosulfonyl)-5-phenylbenzoic acid

Cat. No.: B13615759
M. Wt: 296.73 g/mol
InChI Key: WAPFWXNUBXJURX-UHFFFAOYSA-N
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Description

2-(Chlorosulfonyl)-5-phenylbenzoic acid is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chlorosulfonyl group and a phenyl group attached to a benzoic acid core. Its unique structure makes it a valuable reagent in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chlorosulfonyl)-5-phenylbenzoic acid typically involves the chlorosulfonation of 5-phenylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

  • Dissolving 5-phenylbenzoic acid in an inert solvent such as dichloromethane.
  • Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C).
  • Stirring the reaction mixture for several hours to ensure complete chlorosulfonation.
  • Quenching the reaction by adding ice-cold water and extracting the product using an organic solvent.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and minimizes the risk of handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Chlorosulfonyl)-5-phenylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis Conditions: Aqueous bases such as sodium hydroxide or potassium hydroxide.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

2-(Chlorosulfonyl)-5-phenylbenzoic acid has diverse applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonates, and other derivatives.

    Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the modification of polymers and the synthesis of functional materials with enhanced properties.

    Biological Research: Investigated for its potential as a biochemical probe and in the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-(Chlorosulfonyl)-5-phenylbenzoic acid primarily involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The compound’s electrophilic nature also makes it a valuable tool in biochemical studies, where it can modify proteins and other biomolecules.

Comparison with Similar Compounds

2-(Chlorosulfonyl)-5-phenylbenzoic acid can be compared with other chlorosulfonyl-containing compounds such as:

    Chlorosulfonyl isocyanate: Known for its use in the synthesis of β-lactams and other nitrogen-containing compounds.

    5-(Chlorosulfonyl)-2-fluorobenzoic acid: Used as a building block in organic synthesis, particularly for the preparation of fluorinated sulfonamides.

    6-Chlorosulfonylbenzoxazolin-2-ones: Employed in the synthesis of benzoxazolinone derivatives with various biological activities.

The uniqueness of this compound lies in its specific substitution pattern on the benzoic acid core, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C13H9ClO4S

Molecular Weight

296.73 g/mol

IUPAC Name

2-chlorosulfonyl-5-phenylbenzoic acid

InChI

InChI=1S/C13H9ClO4S/c14-19(17,18)12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

WAPFWXNUBXJURX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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